

5,6,7,8-Tetrahydro-1,6-naphthyridine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 5,6,7,8-Tetrahydro-1,6-naphthyridine

Cat. No.: B1252419

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of **5,6,7,8-tetrahydro-1,6-naphthyridine**, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This document covers its fundamental chemical properties, including its Chemical Abstracts Service (CAS) number and structure. Furthermore, it delves into detailed synthetic methodologies, highlighting key experimental protocols for its preparation. The guide also explores its diverse biological activities and applications, with a focus on its role as a core structure in the development of novel therapeutics, including ROR γ t inverse agonists for autoimmune diseases, antitubercular agents, and HIV-1 integrase inhibitors.

Chemical Identity and Properties

5,6,7,8-Tetrahydro-1,6-naphthyridine is a bicyclic heterocyclic compound. Its core structure consists of a pyridine ring fused to a tetrahydropyridine ring.

Structure:

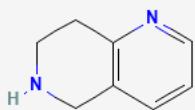


Table 1: Chemical Identifiers

Identifier	Value
CAS Number	80957-68-2 [1]
Molecular Formula	C ₈ H ₁₀ N ₂ [1]
Molecular Weight	134.18 g/mol [1]
IUPAC Name	5,6,7,8-tetrahydro-1,6-naphthyridine [1]

Synthetic Methodologies

The synthesis of the **5,6,7,8-tetrahydro-1,6-naphthyridine** core has been approached through various strategies, enabling access to a range of substituted derivatives for structure-activity relationship (SAR) studies. Two prominent methods are detailed below.

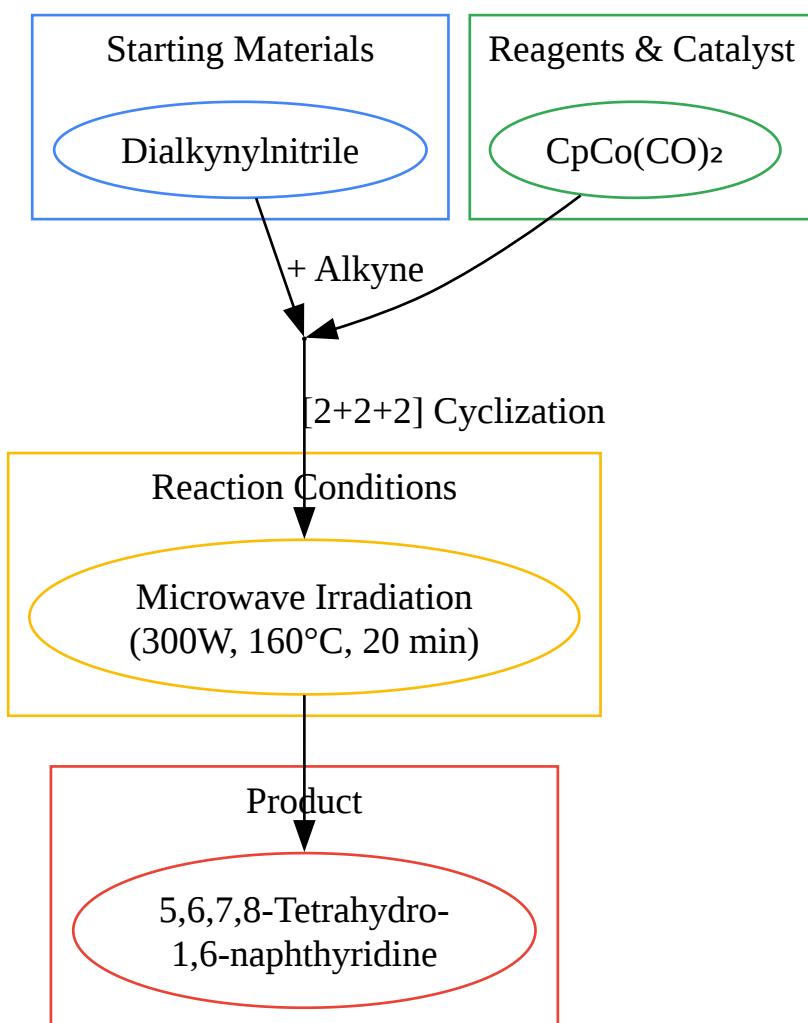
Cobalt-Catalyzed [2+2+2] Cyclization

A powerful and efficient method for the construction of the **5,6,7,8-tetrahydro-1,6-naphthyridine** scaffold involves a microwave-promoted, cobalt-catalyzed intramolecular [2+2+2] cyclization of dialkynyl nitriles.[\[2\]](#) This approach offers a direct route to the core structure.

Experimental Protocol: General Procedure for Cobalt-Catalyzed [2+2+2] Cyclization

- Reaction Setup: All reactions are conducted in sealed 10 mL thick-walled microwave pressure tubes under a nitrogen atmosphere in a CEM Discover SP microwave synthesizer.

- Reagents: A solution of the alkynyl nitrile (1.0 equivalent) and an alkyne (3.0 equivalents) in chlorobenzene is prepared in the microwave tube. The catalyst, $\text{CpCo}(\text{CO})_2$ (0.2 equivalents, 20 mol%), is then added to the mixture.
- Microwave Irradiation: The resulting solution is subjected to microwave irradiation at 300 W, reaching a temperature of 160°C for 20 minutes with stirring.
- Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the desired **5,6,7,8-tetrahydro-1,6-naphthyridine** derivative.



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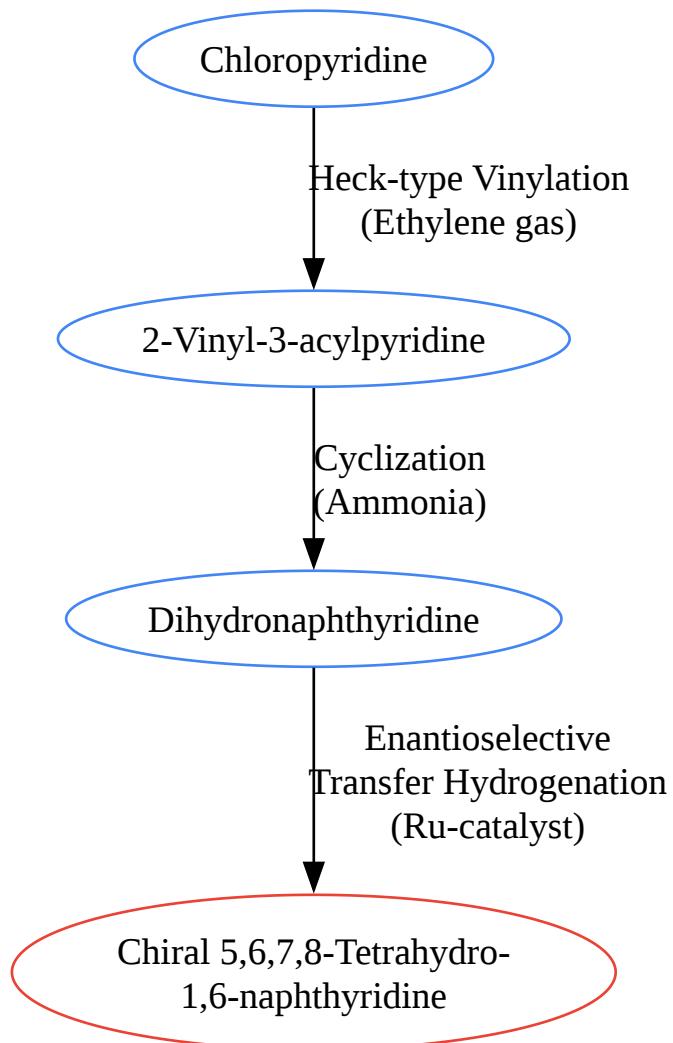
Cobalt-Catalyzed [2+2+2] Cyclization Workflow.

Asymmetric Synthesis of a RORyt Inverse Agonist Precursor

An enantioselective synthesis of a **5,6,7,8-tetrahydro-1,6-naphthyridine** derivative, a key intermediate for the potent RORyt inverse agonist TAK-828F, has been developed.[3][4][5] This multi-step synthesis features a Heck-type vinylation, a novel dihydronaphthyridine formation, and a ruthenium-catalyzed enantioselective transfer hydrogenation.[3][4][5]

Experimental Protocol: Key Steps in the Asymmetric Synthesis

- **Heck-Type Vinylation:** A chloropyridine derivative undergoes a Heck-type vinylation reaction with ethylene gas.
- **Dihydronaphthyridine Formation:** The resulting 2-vinyl-3-acylpyridine is treated with ammonia to directly form the dihydronaphthyridine ring system.
- **Enantioselective Transfer Hydrogenation:** The dihydronaphthyridine intermediate is then subjected to a ruthenium-catalyzed enantioselective transfer hydrogenation to establish the desired stereocenter, yielding the chiral **5,6,7,8-tetrahydro-1,6-naphthyridine** scaffold.[3][4][5]



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Asymmetric Synthesis Workflow.

Biological Activities and Therapeutic Applications

The **5,6,7,8-tetrahydro-1,6-naphthyridine** scaffold is a versatile platform for the development of a variety of therapeutic agents.

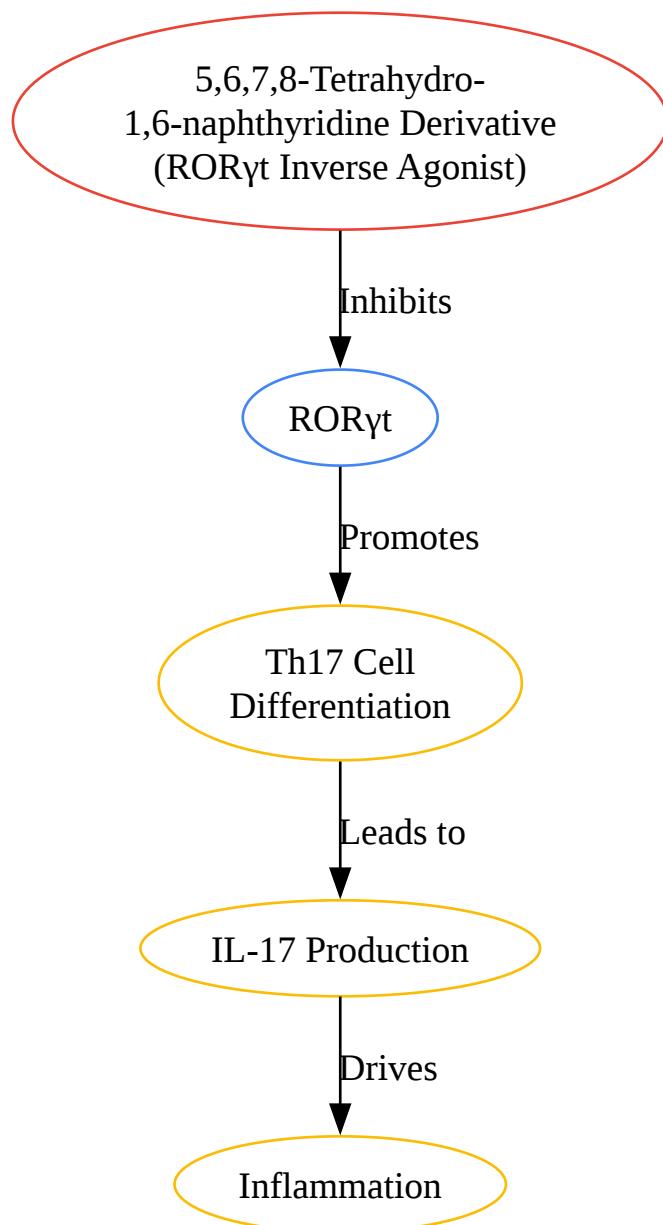
ROR γ t Inverse Agonists

Retinoid-related orphan receptor gamma t (ROR γ t) is a key transcription factor in the differentiation of pro-inflammatory Th17 cells, making it a prime target for the treatment of autoimmune diseases.^[3] Derivatives of **5,6,7,8-tetrahydro-1,6-naphthyridine** have been identified as potent and selective ROR γ t inverse agonists.^{[3][6]} These compounds modulate

the ROR γ t signaling pathway, leading to a reduction in the production of inflammatory cytokines such as IL-17.

Table 2: Biological Activity of a Representative ROR γ t Inverse Agonist (TAK-828F)

Assay	Activity
ROR γ t Binding Affinity	Potent
Th17 Cell Differentiation Inhibition	Effective
IL-17 Production Inhibition	Significant



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ROR γ t Inverse Agonist Signaling Pathway.

Antitubercular Activity

The emergence of drug-resistant strains of *Mycobacterium tuberculosis* necessitates the discovery of novel antitubercular agents. Screening of a library of compounds based on the **5,6,7,8-tetrahydro-1,6-naphthyridine** scaffold has identified lead compounds with promising activity against this pathogen. This highlights the potential of this chemical class in the development of new treatments for tuberculosis.

HIV-1 Integrase Inhibition

Derivatives of **5,6,7,8-tetrahydro-1,6-naphthyridine** have also been investigated as allosteric inhibitors of HIV-1 integrase. These compounds bind to the lens epithelium-derived growth factor (LEDGF)/p75 binding site on the integrase enzyme, leading to aberrant multimerization and inhibition of viral replication. This mechanism of action presents a novel strategy for the development of antiretroviral therapies.

Conclusion

5,6,7,8-Tetrahydro-1,6-naphthyridine is a privileged scaffold in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. The synthetic routes, particularly the cobalt-catalyzed cyclization and asymmetric synthesis methodologies, provide efficient access to a wide range of derivatives. The demonstrated biological activities of these compounds as ROR γ t inverse agonists, antitubercular agents, and HIV-1 integrase inhibitors underscore the significant potential of this heterocyclic core in addressing unmet medical needs. Further exploration of the chemical space around this scaffold is warranted to unlock its full therapeutic potential.

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